4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with ethoxy and trimethylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,4,6-trimethylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyridopyrimidine core.
Chemical Reactions Analysis
4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiproliferative properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is used in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and inflammation, leading to its therapeutic effects .
Comparison with Similar Compounds
4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also targets protein kinases.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
API-1: An antiproliferative agent with a similar pyridopyrimidine core
These compounds share a common pyridopyrimidine scaffold but differ in their substituents, which contribute to their unique biological activities and therapeutic potentials.
Properties
CAS No. |
917759-74-1 |
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Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H20N4O/c1-5-23-17-16-14(21-18(19)22-17)7-6-13(20-16)15-11(3)8-10(2)9-12(15)4/h6-9H,5H2,1-4H3,(H2,19,21,22) |
InChI Key |
DCCDSYNMNSRXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3C)C)C)N |
Origin of Product |
United States |
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